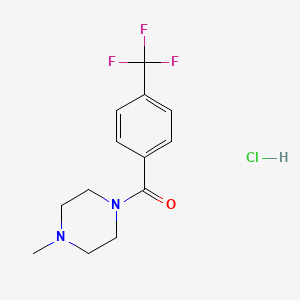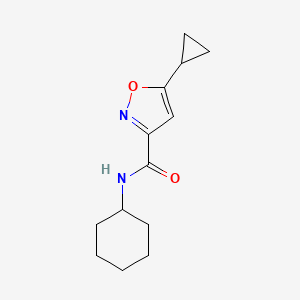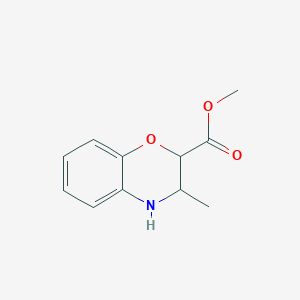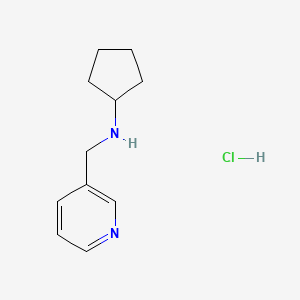
CID 16196020
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 16196020 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a synthetic small molecule that has been shown to exhibit promising biological activities, making it an attractive candidate for further investigation.
作用機序
The mechanism of action of CID 16196020 is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinase CK2, which plays a critical role in various cellular processes, including cell proliferation and survival. CID 16196020 has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
CID 16196020 has been shown to exhibit various biochemical and physiological effects. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been shown to suppress the production of inflammatory cytokines. In neurological disorder research, it has been investigated for its potential neuroprotective effects.
実験室実験の利点と制限
CID 16196020 has several advantages for lab experiments. It is a synthetic small molecule that is easy to synthesize and purify. It has been shown to exhibit promising biological activities, making it an attractive candidate for further investigation. However, there are also some limitations to using CID 16196020 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its biological effects. Additionally, its potential toxicity and side effects need to be investigated further.
将来の方向性
There are several future directions for research on CID 16196020. One direction is to investigate its potential applications in cancer research, particularly as a therapeutic agent for various types of cancer. Another direction is to investigate its potential applications in inflammation research, particularly as a treatment for inflammatory diseases. Additionally, further research is needed to understand its mechanism of action and potential side effects. Overall, CID 16196020 is a promising compound that has the potential to contribute to various scientific research fields.
合成法
CID 16196020 is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the reaction of 2, 4-dichloro-5-nitropyrimidine with 2-amino-5-methylthiophene-3-carboxylic acid, followed by the reaction with sodium hydride and 4-bromobenzyl bromide. The final product is obtained after purification through column chromatography. The synthesis method of CID 16196020 is well-established and has been described in detail in various research papers.
科学的研究の応用
CID 16196020 has been shown to exhibit promising biological activities that make it an attractive candidate for scientific research. It has been investigated for its potential applications in various research fields, including cancer, inflammation, and neurological disorders. In cancer research, CID 16196020 has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been shown to suppress the production of inflammatory cytokines. In neurological disorder research, it has been investigated for its potential neuroprotective effects.
特性
IUPAC Name |
(4-methylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O.ClH/c1-17-6-8-18(9-7-17)12(19)10-2-4-11(5-3-10)13(14,15)16;/h2-5H,6-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFIILHTKJRJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24827823 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7452000.png)







![4-Methyl-1-[(3-methylisoxazol-5-yl)carbonyl]piperidine](/img/structure/B7452047.png)
![[[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7452050.png)
![5-(4-acetylphenyl)-N-[2-(3,4-diethoxyanilino)-2-oxoethyl]-N-methylfuran-2-carboxamide](/img/structure/B7452076.png)
![3-[(4-bromobenzoyl)amino]-N-ethylbenzamide](/img/structure/B7452083.png)
![7-[[4-[5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazole-4-carbonyl]piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7452091.png)